Hesperidine

Vue d'ensemble

Description

Hesperadin est un inhibiteur de petite molécule connu pour son rôle dans l'inhibition des kinases Aurora, en particulier Aurora A et Aurora B . Ces kinases sont essentielles pour l'alignement et la ségrégation des chromosomes pendant la division cellulaire.

Applications De Recherche Scientifique

Hesperadin has a wide range of scientific research applications, including:

Mécanisme D'action

- Hesperadin is an aurora kinase inhibitor . Specifically, it targets two mitotic kinases: Aurora B and Aurora A .

- Hesperadin inhibits the early stage of viral replication by delaying the nuclear entry of viral ribonucleoprotein complexes. This action leads to inhibition of viral RNA transcription, translation, and protein synthesis .

- In the context of cell division, Hesperadin limits the function of Aurora B and Aurora A. It disrupts proper chromosome alignment and segregation, causing cells to enter anaphase prematurely .

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

Hesperadin interacts with various enzymes and proteins, primarily the mitotic kinases Aurora B and Aurora A . It inhibits chromosome alignment and segregation by limiting the function of these kinases . This interaction is crucial in the biochemical reactions involving Hesperadin.

Cellular Effects

Hesperadin has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Hesperadin has been found to cause mitochondrial damage in pancreatic cancer cells, leading to the production of reactive oxygen species, endoplasmic reticulum stress, and apoptotic cell death .

Molecular Mechanism

At the molecular level, Hesperadin exerts its effects through binding interactions with biomolecules and changes in gene expression. It directly binds to CaMKII-δ, a type of kinase, and specifically blocks its activation in an ATP-competitive manner . This interaction leads to the inhibition of enzyme activity and changes in gene expression, contributing to its cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hesperadin have been observed to change over time. It has been found to functionally ameliorate both ischemia/reperfusion (I/R)- and overexpressed CaMKII-δ9–induced cardiomyocyte death, myocardial damage, and heart failure in both rodents and human embryonic stem cell–derived cardiomyocytes .

Dosage Effects in Animal Models

The effects of Hesperadin vary with different dosages in animal models. For instance, in a BALB/c nude mouse model with xenografted tumors of human cancer cells, Hesperadin delayed tumor growth without inducing cardiomyocyte death or cardiac injury .

Metabolic Pathways

Hesperadin is involved in various metabolic pathways. Upon oral administration, it passes to the colon, where it can be hydrolyzed to hesperetin by colonic microbiota prior to its absorption into the colonic enterocyte .

Transport and Distribution

It is known that Hesperadin directly binds to CaMKII-δ, suggesting that it may interact with transporters or binding proteins .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Hesperadin peut être synthétisé par une série de réactions chimiques impliquant la formation d'un noyau d'indolinone. La voie de synthèse implique généralement la condensation d'un dérivé d'aniline avec un dérivé d'isatine, suivie de modifications supplémentaires pour introduire les groupes fonctionnels nécessaires . Les conditions de réaction comprennent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle

La production industrielle d'Hesperadin implique l'adaptation des méthodes de synthèse en laboratoire à des réacteurs plus grands et l'optimisation des conditions de réaction pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures strictes de contrôle qualité pour garantir la cohérence et la reproductibilité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Hesperadin subit diverses réactions chimiques, notamment :

Oxydation : Hesperadin peut être oxydé pour former différents dérivés, qui peuvent avoir des activités biologiques modifiées.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur Hesperadin, modifiant potentiellement ses propriétés inhibitrices.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant ou modifiant son activité biologique.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures contrôlées, des solvants spécifiques et des catalyseurs pour mener les réactions à terme .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'Hesperadin avec des groupes fonctionnels modifiés. Ces dérivés peuvent être étudiés plus avant pour leurs activités biologiques et leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

Hesperadin a une large gamme d'applications de recherche scientifique, notamment :

Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant les kinases Aurora.

Mécanisme d'action

Hesperadin exerce ses effets en se liant aux sites actifs des kinases Aurora A et Aurora B, inhibant leur activité. Cette inhibition perturbe l'alignement et la ségrégation corrects des chromosomes pendant la division cellulaire, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . Les cibles moléculaires d'Hesperadin comprennent les sites de liaison à l'ATP de ces kinases, et les voies impliquées sont principalement liées à la régulation de la mitose .

Comparaison Avec Des Composés Similaires

Composés similaires

VX-680 : Un autre inhibiteur de la kinase Aurora avec des mécanismes d'action similaires.

ZM447439 : Inhibe les kinases Aurora et a été étudié pour son potentiel en thérapie anticancéreuse.

Unicité d'Hesperadin

Hesperadin est unique dans son inhibition spécifique des kinases Aurora A et Aurora B, ce qui en fait un outil précieux pour étudier les rôles de ces kinases dans la division cellulaire. Sa capacité à induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses met en évidence son potentiel en tant qu'agent thérapeutique .

Propriétés

IUPAC Name |

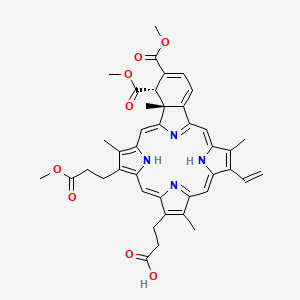

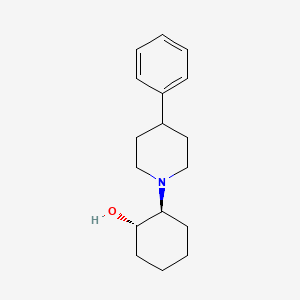

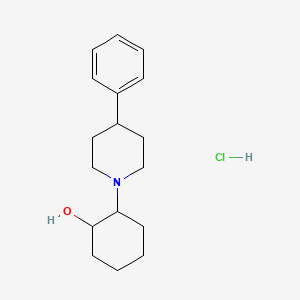

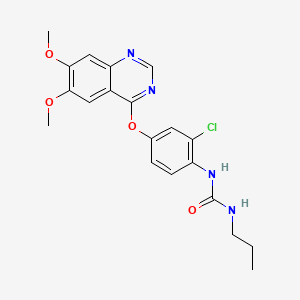

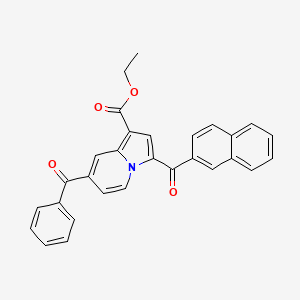

N-[2-hydroxy-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indol-5-yl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O3S/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33/h3,5-6,9-16,19,31-32,34H,2,4,7-8,17-18,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHIYZMIFPJROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195086 | |

| Record name | Hesperadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422513-13-1 | |

| Record name | Hesperadin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0422513131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hesperadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HESPERADIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTR491OS14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

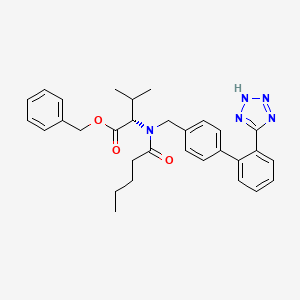

![19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one](/img/structure/B1683798.png)

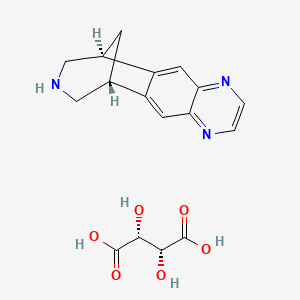

![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)